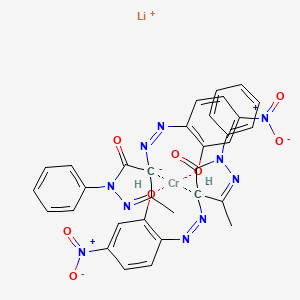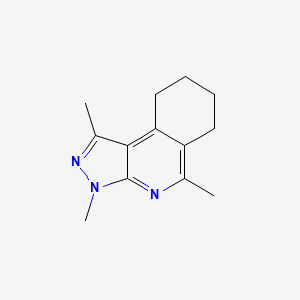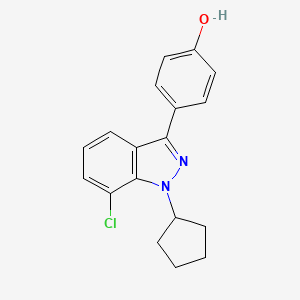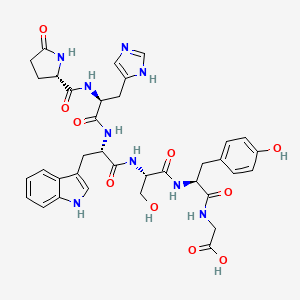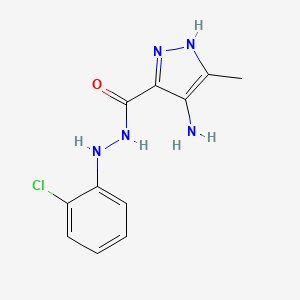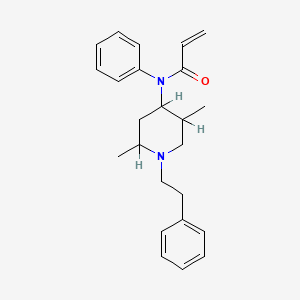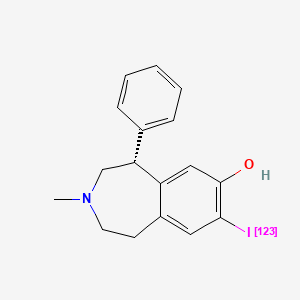
1H-3-Benzazepin-7-ol, 2,3,4,5-tetrahydro-8-(iodo-123I)-3-methyl-5-phenyl-, (R)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-3-Benzazepin-7-ol, 2,3,4,5-tetrahydro-8-(iodo-123I)-3-methyl-5-phenyl-, ®- is a complex organic compound with significant applications in various scientific fields. This compound is particularly notable for its use in radiopharmaceuticals due to the presence of the radioactive isotope iodine-123. The structure of this compound includes a benzazepine core, which is a bicyclic structure containing both benzene and azepine rings.
Vorbereitungsmethoden
The synthesis of 1H-3-Benzazepin-7-ol, 2,3,4,5-tetrahydro-8-(iodo-123I)-3-methyl-5-phenyl-, ®- involves several steps, typically starting with the preparation of the benzazepine core. The process often includes:
Cyclization Reactions: Formation of the azepine ring through cyclization of appropriate precursors.
Iodination: Introduction of the iodine-123 isotope, which is usually achieved through electrophilic substitution reactions.
Methylation and Phenylation: Addition of methyl and phenyl groups to the core structure under controlled conditions.
Industrial production methods may involve large-scale synthesis using automated reactors to ensure precision and safety, especially when handling radioactive materials.
Analyse Chemischer Reaktionen
1H-3-Benzazepin-7-ol, 2,3,4,5-tetrahydro-8-(iodo-123I)-3-methyl-5-phenyl-, ®- undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert ketones back to alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially involving the iodine-123 isotope.
Hydrolysis: Hydrolysis reactions can break down the compound into simpler molecules.
Common reagents include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various acids and bases for substitution and hydrolysis reactions.
Wissenschaftliche Forschungsanwendungen
1H-3-Benzazepin-7-ol, 2,3,4,5-tetrahydro-8-(iodo-123I)-3-methyl-5-phenyl-, ®- has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Employed in diagnostic imaging, particularly in nuclear medicine, due to the radioactive iodine-123 isotope.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 1H-3-Benzazepin-7-ol, 2,3,4,5-tetrahydro-8-(iodo-123I)-3-methyl-5-phenyl-, ®- involves its interaction with specific molecular targets. The radioactive iodine-123 isotope emits gamma rays, which can be detected by imaging equipment, making it useful in diagnostic procedures. The compound may also interact with enzymes and receptors in biological systems, influencing various biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Similar compounds include other benzazepine derivatives and radiopharmaceuticals containing iodine isotopes. Compared to these compounds, 1H-3-Benzazepin-7-ol, 2,3,4,5-tetrahydro-8-(iodo-123I)-3-methyl-5-phenyl-, ®- is unique due to its specific structure and the presence of the iodine-123 isotope, which provides distinct imaging capabilities.
Similar Compounds
- 1H-3-Benzazepin-7-ol derivatives
- Radiopharmaceuticals with iodine-123
- Other benzazepine-based compounds
This detailed overview highlights the significance and versatility of 1H-3-Benzazepin-7-ol, 2,3,4,5-tetrahydro-8-(iodo-123I)-3-methyl-5-phenyl-, ®- in various scientific domains
Eigenschaften
CAS-Nummer |
113744-55-1 |
|---|---|
Molekularformel |
C17H18INO |
Molekulargewicht |
375.24 g/mol |
IUPAC-Name |
(5R)-8-(123I)iodanyl-3-methyl-5-phenyl-1,2,4,5-tetrahydro-3-benzazepin-7-ol |
InChI |
InChI=1S/C17H18INO/c1-19-8-7-13-9-16(18)17(20)10-14(13)15(11-19)12-5-3-2-4-6-12/h2-6,9-10,15,20H,7-8,11H2,1H3/t15-/m1/s1/i18-4 |
InChI-Schlüssel |
JGBTWNOVLISURM-BNWSCXTESA-N |
Isomerische SMILES |
CN1CCC2=CC(=C(C=C2[C@H](C1)C3=CC=CC=C3)O)[123I] |
Kanonische SMILES |
CN1CCC2=CC(=C(C=C2C(C1)C3=CC=CC=C3)O)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![8-(4-bromophenyl)-5,11-dioxa-2-azatricyclo[7.3.0.03,7]dodeca-1(9),3(7)-diene-6,10-dione](/img/structure/B12732583.png)
